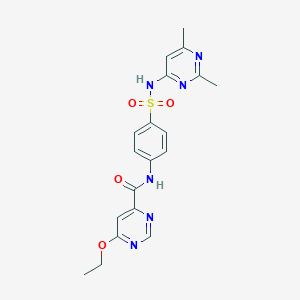

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-ethoxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-ethoxypyrimidine-4-carboxamide” is a chemical compound with the molecular formula C27H22N4O5S. It has an average mass of 514.552 Da and a monoisotopic mass of 514.131104 Da .

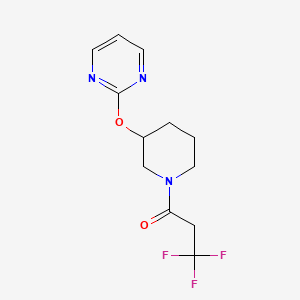

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfamoyl group attached to a phenyl ring . Further analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a molar refractivity of 128.7±0.5 cm3, and a polar surface area of 142 Å2 . It also has several freely rotating bonds and a polarizability of 51.0±0.5 10-24 cm3 .Applications De Recherche Scientifique

Interaction with Proteins

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-ethoxypyrimidine-4-carboxamide and its derivatives show potential in interacting with proteins. Research on similar compounds, such as p-hydroxycinnamic acid amides, demonstrates their ability to bind with bovine serum albumin (BSA), a model protein. These interactions were analyzed through fluorescence and UV–vis spectral studies, providing insights into the binding constants, number of binding sites, and conformational changes in BSA (Meng et al., 2012).

Anticancer Potential

Compounds related to this compound have been studied for their anticancer properties. For instance, pyrazolopyrimidines derivatives have shown cytotoxic effects against cancer cell lines, including HCT-116 and MCF-7, and inhibition of 5-lipoxygenase, suggesting their potential as anticancer agents (Rahmouni et al., 2016).

Antimicrobial Activity

Research into similar pyrimidine derivatives indicates potential antimicrobial activities. Synthesis of selenium containing sulfa drugs, including derivatives of 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzene sulfonamide, has shown bactericidal effects against various microorganisms, suggesting their utility in antibacterial applications (Abdel‐Hafez, 2010).

Nonlinear Optical Properties

The pyrimidine ring, a key element in this compound, has been studied for its nonlinear optical (NLO) properties. Thiopyrimidine derivatives, for instance, have shown promising applications in the fields of medicine and nonlinear optics, highlighting the versatility of pyrimidine-based compounds in various technological applications (Hussain et al., 2020).

Antiprotozoal Activity

Similar pyrimidine compounds have demonstrated significant antiprotozoal activities. For example, imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown potent inhibitory effects against protozoal infections, suggesting a potential role for related pyrimidine derivatives in treating such diseases (Ismail et al., 2004).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using pyrimidine derivatives is a significant area of research. These compounds, including various pyridines, pyrimidinones, and oxazinones, have shown antimicrobial properties, indicating their potential in developing new therapeutic agents (Hossan et al., 2012).

Orientations Futures

The future directions for research on this compound could include further investigation into its potential as a protein kinase inhibitor for cancer treatment . Additionally, more research could be done to determine its exact synthesis process and to further analyze its physical and chemical properties.

Mécanisme D'action

Target of Action

Similar pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It can be inferred from related compounds that it may exert its effects by inhibiting protein kinases . This inhibition could lead to changes in cellular processes such as cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Given that protein kinases are potential targets, it can be inferred that the compound may affect various signaling pathways regulated by these enzymes .

Result of Action

Based on the potential inhibition of protein kinases, it can be inferred that the compound may alter cellular processes such as cell growth, differentiation, migration, and metabolism .

Propriétés

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4S/c1-4-29-18-10-16(20-11-21-18)19(26)24-14-5-7-15(8-6-14)30(27,28)25-17-9-12(2)22-13(3)23-17/h5-11H,4H2,1-3H3,(H,24,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEBJZTVVYGXEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile](/img/structure/B2692618.png)

![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2692621.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)

![N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2692626.png)

![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)